5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid
Overview
Description
5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid is a chemical compound with the molecular formula C13H10N2O5 and a molecular weight of 274.23 g/mol
Preparation Methods
The synthesis of 5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid typically involves the reaction of a pyrazine derivative with a methoxyphenyl group under specific conditions. One common method involves the use of high temperatures and specific catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazine ring or the methoxyphenyl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific enzymes or receptors, thereby modulating their activity . This modulation can lead to various biological effects, making the compound useful in different research and industrial contexts.
Comparison with Similar Compounds
5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid can be compared to other pyrazine derivatives, such as pyrazine-2,3-dicarboxylic acid and 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide . While these compounds share a similar core structure, the presence of different substituents (e.g., methoxyphenyl vs. chlorobenzoyl) can significantly alter their chemical properties and applications. The unique combination of the methoxyphenyl group with the pyrazine ring in this compound provides distinct advantages in certain reactions and applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)pyrazine-2,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c1-20-8-4-2-7(3-5-8)9-6-14-10(12(16)17)11(15-9)13(18)19/h2-6H,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMYNWLHXNVOJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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